![molecular formula C28H16O2S B14176581 2,8-Bis(phenylethynyl)-5H-5lambda~6~-dibenzo[b,d]thiophene-5,5-dione CAS No. 923605-41-8](/img/structure/B14176581.png)
2,8-Bis(phenylethynyl)-5H-5lambda~6~-dibenzo[b,d]thiophene-5,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8-Bis(phenylethynyl)-5H-5lambda~6~-dibenzo[b,d]thiophene-5,5-dione is a complex organic compound known for its unique structural and photophysical properties. This compound belongs to the class of thiophene derivatives, which are widely studied for their applications in materials science, particularly in the development of organic semiconductors and light-emitting materials .
Méthodes De Préparation
The synthesis of 2,8-Bis(phenylethynyl)-5H-5lambda~6~-dibenzo[b,d]thiophene-5,5-dione typically involves the Sonogashira cross-coupling reaction. This method uses 2,5-diiodothiophene as a starting material, which is then coupled with para-substituted ethynylbenzenes in the presence of a palladium catalyst and a copper co-catalyst . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as triethylamine or diisopropylamine. The reaction conditions include heating the mixture to temperatures between 60-80°C for several hours .
Analyse Des Réactions Chimiques
2,8-Bis(phenylethynyl)-5H-5lambda~6~-dibenzo[b,d]thiophene-5,5-dione undergoes various chemical reactions, including:
Applications De Recherche Scientifique
2,8-Bis(phenylethynyl)-5H-5lambda~6~-dibenzo[b,d]thiophene-5,5-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,8-Bis(phenylethynyl)-5H-5lambda~6~-dibenzo[b,d]thiophene-5,5-dione involves its interaction with molecular targets through π-π stacking and hydrogen bonding interactions. These interactions facilitate the formation of stable complexes with various biomolecules, leading to changes in their structural and functional properties . The compound’s photophysical properties are attributed to its conjugated system, which allows for efficient absorption and emission of light .
Comparaison Avec Des Composés Similaires
2,8-Bis(phenylethynyl)-5H-5lambda~6~-dibenzo[b,d]thiophene-5,5-dione can be compared with other similar compounds such as:
2,5-Bis(phenylethynyl)thiophene: This compound has similar photophysical properties but lacks the additional functional groups present in this compound.
2,5-Bis(pentafluorophenylethynyl)thiophene: This derivative exhibits enhanced electron-withdrawing properties due to the presence of pentafluorophenyl groups, making it more suitable for certain electronic applications.
Propriétés
Numéro CAS |
923605-41-8 |
|---|---|
Formule moléculaire |
C28H16O2S |
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
2,8-bis(2-phenylethynyl)dibenzothiophene 5,5-dioxide |
InChI |
InChI=1S/C28H16O2S/c29-31(30)27-17-15-23(13-11-21-7-3-1-4-8-21)19-25(27)26-20-24(16-18-28(26)31)14-12-22-9-5-2-6-10-22/h1-10,15-20H |
Clé InChI |
XXDCCWUKAYWXJW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC2=CC3=C(C=C2)S(=O)(=O)C4=C3C=C(C=C4)C#CC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


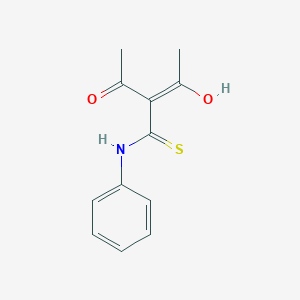
![Dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14176512.png)
![2-[Benzyl(methyl)sulfamoyl]-N-hydroxyacetamide](/img/structure/B14176515.png)
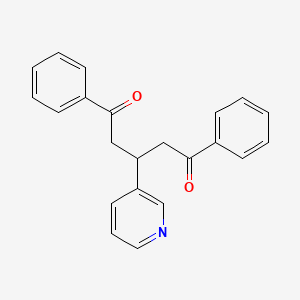
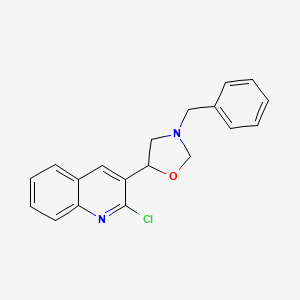
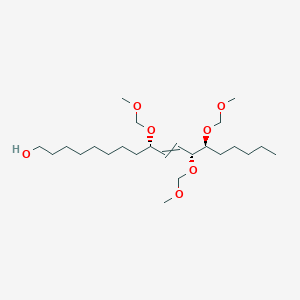
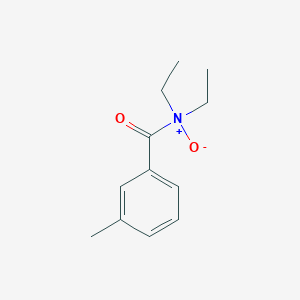
![{4-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid](/img/structure/B14176543.png)
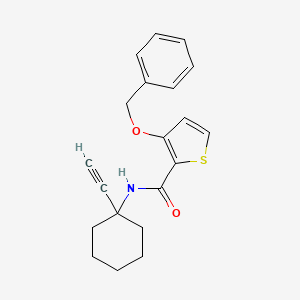
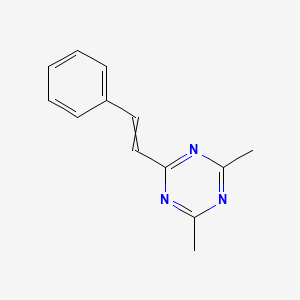
![1-Ethyl-3-[(prop-2-en-1-yl)oxy]quinolin-2(1H)-one](/img/structure/B14176566.png)
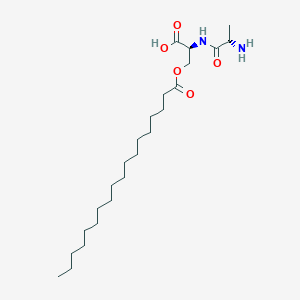
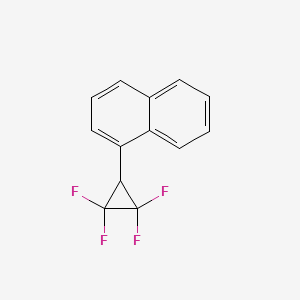
![9H-3-Thia-4,9,10a-triazacyclopenta[b]fluoren-10-one, 1,2-dihydro-](/img/structure/B14176578.png)
